Cas no 2680692-35-5 (methyl 5-{(benzyloxy)carbonylamino}-2-chloro-3-iodobenzoate)

メチル5-{(ベンジルオキシ)カルボニルアミノ}-2-クロロ-3-ヨード安息香酸エステルは、有機合成中間体として重要な化合物です。ベンジルオキシカルボニル(Cbz)保護基を有するアミノ基と、反応性の高いヨードおよびクロロ置換基を併せ持つことが特徴です。この多機能性分子は、医薬品や農薬の合成において、さらなる修飾やカップリング反応の出発物質として優れた選択肢となります。特にパラジウム触媒を用いるクロスカップリング反応において、ヨード基は高い反応性を示します。また、結晶性が良好なため精製が容易で、保存安定性にも優れています。

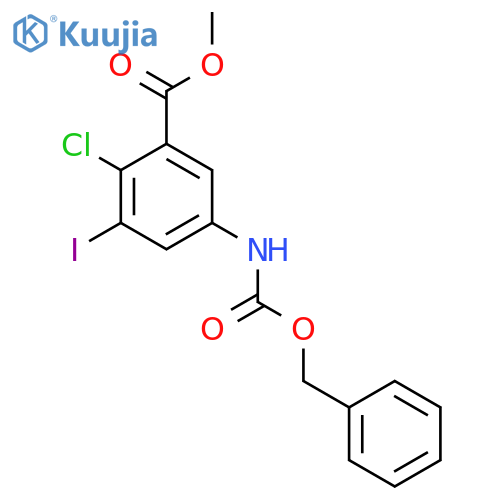

2680692-35-5 structure

商品名:methyl 5-{(benzyloxy)carbonylamino}-2-chloro-3-iodobenzoate

methyl 5-{(benzyloxy)carbonylamino}-2-chloro-3-iodobenzoate 化学的及び物理的性質

名前と識別子

-

- methyl 5-{[(benzyloxy)carbonyl]amino}-2-chloro-3-iodobenzoate

- EN300-28304363

- 2680692-35-5

- methyl 5-{(benzyloxy)carbonylamino}-2-chloro-3-iodobenzoate

-

- インチ: 1S/C16H13ClINO4/c1-22-15(20)12-7-11(8-13(18)14(12)17)19-16(21)23-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,19,21)

- InChIKey: RZTQBTZIHVYJIM-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(C(=O)OC)=CC(=C1)NC(=O)OCC1C=CC=CC=1)Cl

計算された属性

- せいみつぶんしりょう: 444.95778g/mol

- どういたいしつりょう: 444.95778g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 417

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.6Ų

- 疎水性パラメータ計算基準値(XlogP): 4.1

methyl 5-{(benzyloxy)carbonylamino}-2-chloro-3-iodobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28304363-0.1g |

methyl 5-{[(benzyloxy)carbonyl]amino}-2-chloro-3-iodobenzoate |

2680692-35-5 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28304363-0.5g |

methyl 5-{[(benzyloxy)carbonyl]amino}-2-chloro-3-iodobenzoate |

2680692-35-5 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28304363-5.0g |

methyl 5-{[(benzyloxy)carbonyl]amino}-2-chloro-3-iodobenzoate |

2680692-35-5 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28304363-0.25g |

methyl 5-{[(benzyloxy)carbonyl]amino}-2-chloro-3-iodobenzoate |

2680692-35-5 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28304363-1.0g |

methyl 5-{[(benzyloxy)carbonyl]amino}-2-chloro-3-iodobenzoate |

2680692-35-5 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28304363-1g |

methyl 5-{[(benzyloxy)carbonyl]amino}-2-chloro-3-iodobenzoate |

2680692-35-5 | 1g |

$1214.0 | 2023-09-07 | ||

| Enamine | EN300-28304363-2.5g |

methyl 5-{[(benzyloxy)carbonyl]amino}-2-chloro-3-iodobenzoate |

2680692-35-5 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28304363-0.05g |

methyl 5-{[(benzyloxy)carbonyl]amino}-2-chloro-3-iodobenzoate |

2680692-35-5 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28304363-10.0g |

methyl 5-{[(benzyloxy)carbonyl]amino}-2-chloro-3-iodobenzoate |

2680692-35-5 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28304363-10g |

methyl 5-{[(benzyloxy)carbonyl]amino}-2-chloro-3-iodobenzoate |

2680692-35-5 | 10g |

$5221.0 | 2023-09-07 |

methyl 5-{(benzyloxy)carbonylamino}-2-chloro-3-iodobenzoate 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

2680692-35-5 (methyl 5-{(benzyloxy)carbonylamino}-2-chloro-3-iodobenzoate) 関連製品

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量